

(4-Ethoxy-2-methoxyphenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Ethoxy-2-methoxyphenyl)boronic acid
Cat. No.:	B1419816

[Get Quote](#)

An In-Depth Technical Guide to (4-Ethoxy-2-methoxyphenyl)boronic acid

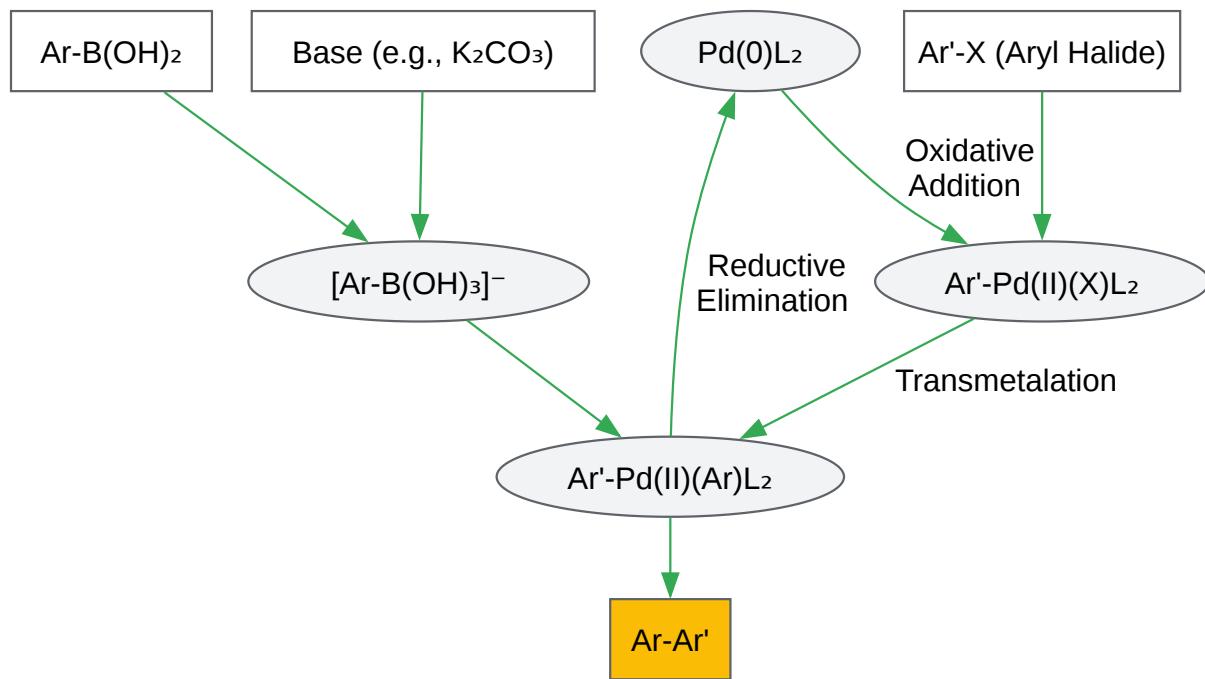
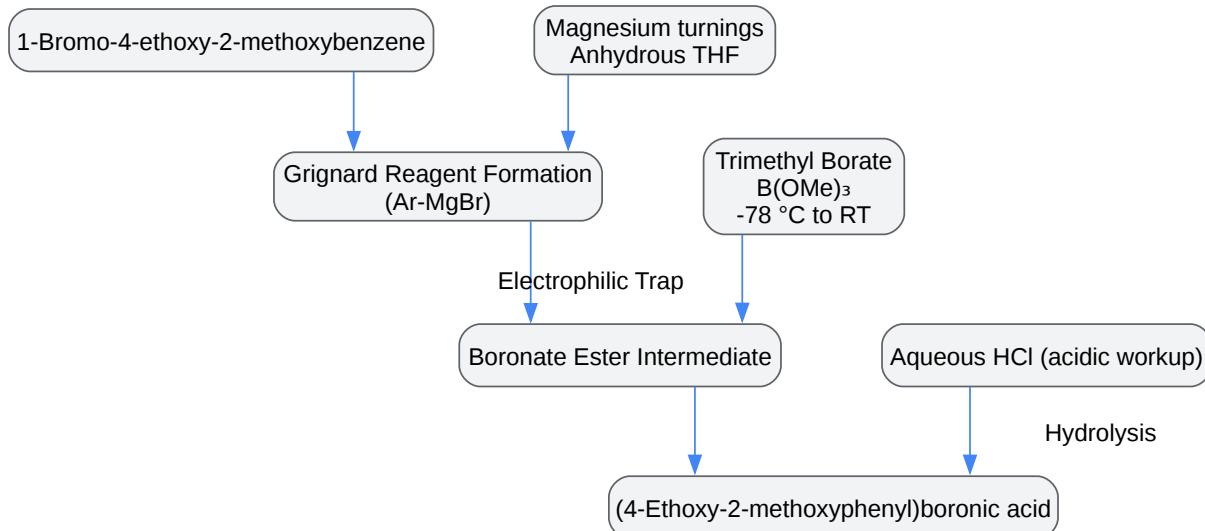
Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly valuable reagent: **(4-Ethoxy-2-methoxyphenyl)boronic acid**. The unique substitution pattern of this molecule—an electron-donating ethoxy group para to the boronic acid and a sterically influential methoxy group in the ortho position—imparts distinct reactivity and structural properties. This document is designed for the practicing researcher and drug development professional, moving beyond simple data recitation to explain the causal relationships behind its synthesis, characterization, and application. Every protocol is presented as a self-validating system, grounded in established chemical principles and authoritative literature.

Physicochemical and Safety Profile

(4-Ethoxy-2-methoxyphenyl)boronic acid is a stable, solid organic compound. Its key properties and safety information are summarized below. Understanding these parameters is the foundational step for its effective use and handling in a laboratory setting.

Property	Value	Source / Comment
CAS Number	1207443-48-8	-
Molecular Formula	C ₉ H ₁₃ BO ₄	-
Molecular Weight	196.01 g/mol	-
Appearance	White to off-white solid	Typical for arylboronic acids
Purity	≥96%	[1]
Storage	Store under inert atmosphere, freezer (-20°C) recommended	Prevents protodeboronation

Safety Summary:



Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

Synthesis of (4-Ethoxy-2-methoxyphenyl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry.[\[2\]](#)[\[3\]](#) The most reliable and scalable method involves the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[\[4\]](#)

Causality of the Synthetic Route: This method is chosen for its efficiency and high functional group tolerance. The starting material, 1-bromo-4-ethoxy-2-methoxybenzene, is commercially available or can be synthesized from 3-bromo-4-hydroxyphenol. The formation of the Grignard reagent at the C-Br bond is a classic organometallic transformation. The subsequent reaction with a borate ester, like trimethyl borate, acts as an electrophilic trap for the nucleophilic arylmagnesium species. The boron atom in $B(OMe)_3$ is highly electrophilic due to the electron-withdrawing nature of the three oxygen atoms. The final hydrolysis step is crucial to convert the boronate ester intermediate into the desired boronic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- To cite this document: BenchChem. [(4-Ethoxy-2-methoxyphenyl)boronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-cas-number\]](https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com